molecular formula C11H7ClN2O2 B12537463 5-Chloro-2-(4-nitrophenyl)pyridine CAS No. 652148-96-4

5-Chloro-2-(4-nitrophenyl)pyridine

Cat. No.: B12537463
CAS No.: 652148-96-4
M. Wt: 234.64 g/mol
InChI Key: VMSPOODBQZQQFX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 4-nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

    Reduction: Formation of 5-Chloro-2-(4-aminophenyl)pyridine.

    Oxidation: Formation of various oxidized products depending on the specific oxidizing agent used.

Scientific Research Applications

5-Chloro-2-(4-nitrophenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-nitrophenyl)pyridine
  • 4-Nitrophenylpyridine
  • 5-Chloro-2-phenylpyridine

Uniqueness

5-Chloro-2-(4-nitrophenyl)pyridine is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

652148-96-4

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

5-chloro-2-(4-nitrophenyl)pyridine

InChI

InChI=1S/C11H7ClN2O2/c12-9-3-6-11(13-7-9)8-1-4-10(5-2-8)14(15)16/h1-7H

InChI Key

VMSPOODBQZQQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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